molecular formula C12H23NO4Si B15330596 Methyl (R)-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate

Methyl (R)-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate

Cat. No.: B15330596
M. Wt: 273.40 g/mol
InChI Key: WAAZRCXPHATHEC-UHFFFAOYSA-N
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Description

Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate is a compound that belongs to the class of azasilolidines. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The compound’s structure includes a silicon atom, making it part of the organosilicon compounds, which are known for their unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate typically involves the reaction of a suitable amine with a silicon-containing reagent under controlled conditions. One common method involves the use of tert-butyl chloroformate (Boc-Cl) to introduce the Boc protecting group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The silicon atom in the compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Free amine after removal of the Boc group.

    Substitution: Various substituted azasilolidines depending on the nucleophile used.

Scientific Research Applications

Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under mild conditions, allowing the free amine to participate in further chemical reactions. The silicon atom in the compound can form stable bonds with various functional groups, making it a versatile intermediate in organic synthesis. The pathways involved in its reactions often include nucleophilic attack, oxidation, and reduction processes.

Comparison with Similar Compounds

Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate can be compared with other similar compounds such as:

    Methyl ®-1-Boc-3,3-dimethyl-1,3-azetidine-5-carboxylate: Similar structure but with a different ring size, leading to variations in reactivity and stability.

    Methyl ®-1-Boc-3,3-dimethyl-1,3-thiazolidine-5-carboxylate: Contains sulfur instead of silicon, resulting in different chemical properties and applications.

    Methyl ®-1-Boc-3,3-dimethyl-1,3-oxazolidine-5-carboxylate:

The uniqueness of Methyl ®-1-Boc-3,3-dimethyl-1,3-azasilolidine-5-carboxylate lies in its silicon atom, which imparts distinct properties such as increased thermal stability and resistance to hydrolysis compared to its sulfur and oxygen analogs.

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl 3,3-dimethyl-1,3-azasilolidine-1,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4Si/c1-12(2,3)17-11(15)13-8-18(5,6)7-9(13)10(14)16-4/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAZRCXPHATHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C[Si](CC1C(=O)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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